![molecular formula C20H14Cl2O2 B14585140 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran CAS No. 61603-29-0](/img/structure/B14585140.png)
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyrans, which are characterized by their fused ring systems
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with chloromethyl naphthalene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran can be compared with other naphthopyran derivatives:
1-Chloro-2-methylpropyl chloroformate: This compound has a similar chlorinated structure but differs in its functional groups and applications.
Difenoconazole: Another chlorinated compound used as a fungicide, highlighting the diverse applications of chlorinated organic molecules.
Phenoxy herbicides: Compounds like 2,4-Dichlorophenoxyacetic acid share structural similarities and are used in agriculture.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific investigations.
Eigenschaften
CAS-Nummer |
61603-29-0 |
|---|---|
Molekularformel |
C20H14Cl2O2 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
1-chloro-2-[(4-chlorophenoxy)methyl]-3H-benzo[f]chromene |
InChI |
InChI=1S/C20H14Cl2O2/c21-15-6-8-16(9-7-15)23-11-14-12-24-18-10-5-13-3-1-2-4-17(13)19(18)20(14)22/h1-10H,11-12H2 |
InChI-Schlüssel |
PFVIVQBPTUEPPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)COC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



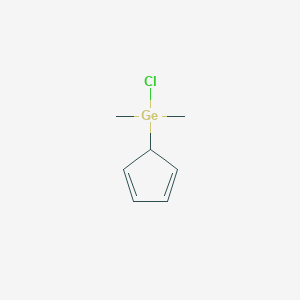
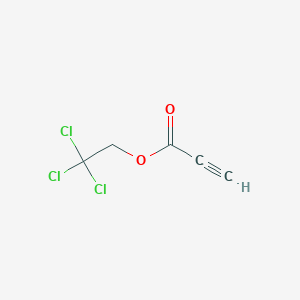
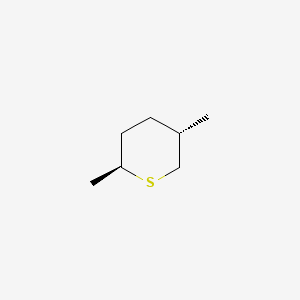
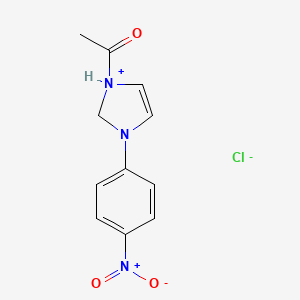
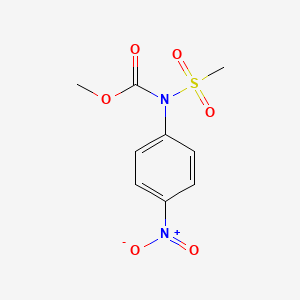
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
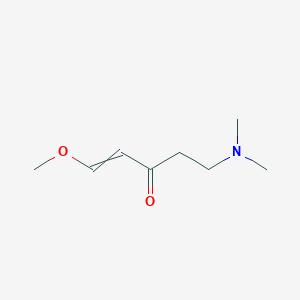
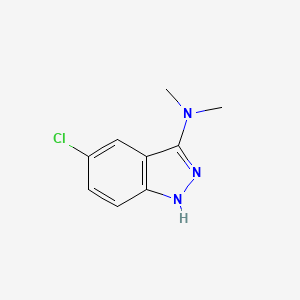
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
